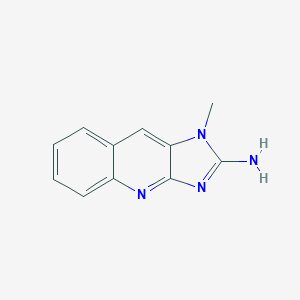

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

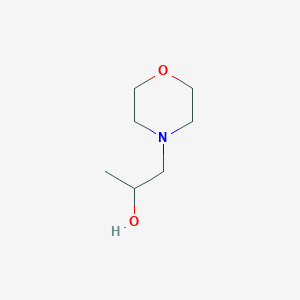

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- is a compound with the molecular formula C11H10N4. It has a molecular weight of 198.22 g/mol . This compound is also known by other names such as 2-Amino-1-methylimidazo[4,5-b]quinoline and 1-methylimidazo[4,5-b]quinolin-2-amine .

Molecular Structure Analysis

The molecular structure of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- is characterized by an imidazole ring coplanar with the quinoline system . The compound exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- include a molecular weight of 198.22 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The compound is also characterized by a Topological Polar Surface Area of 56.7 Ų .

Wissenschaftliche Forschungsanwendungen

- Applications :

- Carcinogenicity : IQ is associated with liver carcinogenesis in animal models. It causes liver tumors and lung tumors, as well as tumors of the forestomach in mice .

- Apoptosis Mechanisms : IQ triggers apoptosis (programmed cell death) in liver cells. The expression of apoptosis-related genes increases, while Bcl-2 protein expression decreases .

- Upconversion Nanoparticles : A competitive fluorescence immunoassay uses upconversion nanoparticles coupled with anti-IQ antibodies for quantitative detection of IQ .

- Liver Damage : IQ exposure leads to hepatocyte damage, which has been observed histopathologically and ultrastructurally .

- In Vitro Cell Death : IQ concentration-dependent cell death has been demonstrated in vitro .

- Eμ-pim-1 Mice : Transgenic Eμ-pim-1 mice are highly susceptible to IQ-induced lymphomagenesis but do not respond to IQ treatment. This highlights the importance of genetic factors in carcinogenesis .

Mutagenicity and Carcinogenicity

Food Safety and Contaminant Detection

Pharmacological and Toxicological Studies

Transgenic Mouse Models

Wirkmechanismus

Target of Action

2-Amino-1-methylimidazo[4,5-b]quinoline (also known as 1-methylimidazo[4,5-b]quinolin-2-amine, 1-methyl-1H-imidazo[4,5-b]quinolin-2-amine, or 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-) is a linear analogue of the food mutagen IQ . It is known to interact with DNA, forming adducts .

Mode of Action

The compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity . It is also known to induce oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathways .

Biochemical Pathways

The compound affects the TLR4/MAPK and TLR4/NF-κB signaling pathways, leading to oxidative stress and inflammation . It is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase .

Pharmacokinetics

It is known that humans efficiently convert 2-amino-1-methylimidazo[4,5-b]quinoline to reactive intermediates, resulting in protein and dna adduct formation .

Result of Action

The compound’s action results in DNA damage and genotoxicity . It also induces oxidative stress and inflammation . The International Agency for Research on Cancer (IARC) has classified 2-Amino-1-methylimidazo[4,5-b]quinoline as “probably carcinogenic to humans” (group 2A carcinogens) .

Action Environment

The compound is mainly found in high-temperature-cooked meats and tobacco smoke . These environmental factors can influence the compound’s action, efficacy, and stability. For example, the level of exposure to the compound can vary depending on dietary habits and smoking behavior.

Eigenschaften

IUPAC Name |

1-methylimidazo[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZPKLJMJMZZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3N=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166063 |

Source

|

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

CAS RN |

156215-58-6 |

Source

|

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)